![molecular formula C23H16N4O2 B2741905 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one CAS No. 1291859-76-1](/img/structure/B2741905.png)
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one
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Description
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one, also known as PTO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTO is a heterocyclic compound that contains both oxadiazole and phthalazine moieties in its structure.
Scientific Research Applications
Antimicrobial Activity
Compounds related to 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one have been synthesized and evaluated for their antimicrobial properties. For instance, El-hashash et al. (2012) synthesized new derivatives with the objective of studying their antimicrobial activity, identifying potential compounds with promising effects against microbial strains (El-hashash, El-Kady, Taha, & El-Shamy, 2012).
Anti-proliferative Activity
Research by Hekal et al. (2020) focused on the synthesis of new oxadiazol-phthalazinone derivatives, evaluating their anti-proliferative activity against human epithelial cell lines. The study found significant and selective activity against liver and breast cancer cell lines, suggesting potential for further anticancer and antitumor studies (Hekal, El-Naggar, Abu El‐Azm, & El-Sayed, 2020).
Liquid Crystalline Properties
Ali and Tomi (2018) synthesized a series of 1,2,4-oxadiazole derivatives to study their liquid crystalline properties. The study found that derivatives with terminal substituents showed liquid crystalline properties, providing insights into the relationship between the substituent groups, central core, and liquid crystalline behavior (Ali & Tomi, 2018).
Synthesis and Characterization
Behalo (2016) achieved one-pot synthesis of 1,3,4-oxadiazole derivatives, exploring their potential by evaluating their antimicrobial activities. The synthesized compounds displayed a range of activities, highlighting the importance of structural modifications in determining biological activity (Behalo, 2016).
properties
IUPAC Name |
2-(4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O2/c1-15-11-13-17(14-12-15)27-23(28)19-10-6-5-9-18(19)20(25-27)22-24-21(26-29-22)16-7-3-2-4-8-16/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYGKIRNLUNZIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one |
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